Dopamine Transporter Binding Affinity: Ciclazindol vs. Mazindol (Direct Head-to-Head)
In a study evaluating halogenated mazindol analogs for displacement of [3H]WIN 35,428 binding at the dopamine transporter (DAT) in rat striatal tissue, ciclazindol (compound 23) exhibited an IC50 of 1.0 nM, making it approximately 8-fold more potent than mazindol [1]. This was measured under identical assay conditions, providing a direct, quantitative differentiation between the two structurally related tetracyclic compounds.
| Evidence Dimension | [3H]WIN 35,428 binding displacement at the dopamine transporter (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 nM (ciclazindol, compound 23) |
| Comparator Or Baseline | IC50 ≈ 8 nM (mazindol; 8-fold less potent) |
| Quantified Difference | ~8-fold greater potency for ciclazindol |
| Conditions | Rat striatal tissue; [3H]WIN 35,428 binding assay |
Why This Matters
Researchers requiring potent DAT inhibition for structure-activity relationship studies should select ciclazindol over mazindol to achieve higher potency at lower concentrations, reducing potential off-target effects.
- [1] Houlihan WJ, Boja JW, Parrino VA, Kopajtic TA, Kuhar MJ. Halogenated mazindol analogs as potential inhibitors of the cocaine binding site at the dopamine transporter. J Med Chem. 1996;39(25):4935-41. PMID: 8960553. View Source
